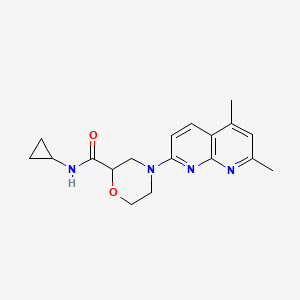![molecular formula C19H24N4O2S B12265711 12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)
12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound with a unique structure that combines morpholine, piperidine, and thia-diazatricyclo elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the morpholine-4-carbonyl and piperidin-1-yl intermediates, which are then combined under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: This compound has a perovskite structure and is used in solar cells and other applications.
2-Phenylethanol (2PE): An aromatic bioactive compound with applications in fragrance and flavor industries.
Memantine: A compound used in the treatment of neurological disorders.
Uniqueness
12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is unique due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C19H24N4O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
morpholin-4-yl-[1-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H24N4O2S/c24-19(22-7-9-25-10-8-22)13-3-2-6-23(11-13)17-16-14-4-1-5-15(14)26-18(16)21-12-20-17/h12-13H,1-11H2 |
InChI Key |
XYBISFDWUABLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C3C4=C(CCC4)SC3=NC=N2)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265628.png)
![4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12265631.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12265642.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12265651.png)
![4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265659.png)
![2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265663.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine](/img/structure/B12265670.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265683.png)
![4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B12265684.png)
![4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265688.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265709.png)
![9-methyl-6-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12265714.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B12265717.png)
